1-(2-Bromoethyl)-6-methoxyindan

Description

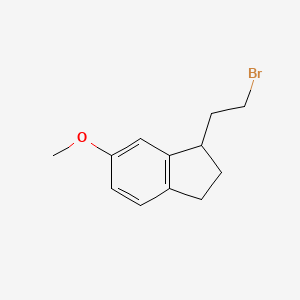

1-(2-Bromoethyl)-6-methoxyindan is a brominated indan derivative featuring a methoxy substituent at the 6-position of the bicyclic indan ring system. While specific data on this compound are absent in the provided evidence, its structure suggests utility as an intermediate in pharmaceutical or organic synthesis. The indan scaffold (a fused benzene and cyclopentane ring) differentiates it from simpler benzene-based bromoethyl analogs. The methoxy group likely enhances electron density, influencing reactivity in substitution or coupling reactions. Molecular weight is estimated at 241.14 g/mol (C₁₁H₁₃BrO), assuming a bromoethyl chain and methoxy substitution. Storage conditions are inferred to require refrigeration (0–6°C), aligning with stability trends for bromoethyl compounds .

Properties

Molecular Formula |

C12H15BrO |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-(2-bromoethyl)-6-methoxy-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C12H15BrO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-5,8,10H,2-3,6-7H2,1H3 |

InChI Key |

MLCVRPVHVKILSA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC2CCBr)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related bromoethyl aromatic compounds is outlined below:

Key Differences:

Substituent Effects :

- Methoxy (electron-donating) vs. chloro , difluoro , or nitro (electron-withdrawing): This alters electrophilic substitution preferences. Methoxy groups may direct reactions to specific positions on the indan ring.

Applications :

- Simple bromoethylbenzenes (e.g., 1-(2-Bromoethyl)-4-nitrobenzene) are documented in pharmaceutical synthesis (e.g., naratriptan hydrochloride via sulfonation ).

- The indan derivative’s bicyclic structure may target central nervous system (CNS) drug candidates, as indan motifs appear in serotonin receptor modulators.

Stability : Bromoethyl compounds generally require cold storage to prevent decomposition , though the indan core’s rigidity might enhance thermal stability compared to benzene derivatives.

Research Findings and Data

- Synthetic Challenges : Bromoethylation of indan derivatives may face steric hindrance due to the fused ring system, unlike linear benzene analogs.

- Reactivity : The methoxy group in 6-methoxyindan could facilitate nucleophilic aromatic substitution (NAS) at the 4- or 5-positions, whereas nitro-substituted analogs (e.g., 1-(2-Bromoethyl)-4-nitrobenzene) favor electrophilic pathways .

- Economic Factors: Bromoethyl reagents with simple substituents (e.g., chloro, difluoro) are priced at JPY 5,900–16,500 per gram depending on scale . The indan variant’s cost is likely higher due to synthetic complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.